molecular formula C17H18O3 B5860102 1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone

1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone

Cat. No. B5860102
M. Wt: 270.32 g/mol
InChI Key: ZTNZHXDAOFRDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone, also known as Ephenidine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1950s and has been used for scientific research purposes. Ephenidine has shown potential therapeutic effects in the treatment of depression, anxiety, and chronic pain.

Mechanism of Action

1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone acts as an NMDA receptor antagonist, which blocks the activity of glutamate in the brain. This results in a dissociative state and analgesia. This compound also affects the serotonin and dopamine systems in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in animal studies. It has been found to have a long duration of action and a slow onset of effects. This compound has been shown to cause sedation, analgesia, and dissociation in humans.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone has advantages in lab experiments due to its low toxicity profile and potential therapeutic effects. However, it has limitations due to its slow onset of effects and long duration of action, which may make it difficult to use in certain experiments.

Future Directions

For 1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone research include studying its potential therapeutic effects in the treatment of depression, anxiety, and chronic pain. Further research is also needed to understand the mechanism of action of this compound and its effects on the serotonin and dopamine systems in the brain. Additionally, research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone can be synthesized using a multi-step process. The starting material for the synthesis is 2,4-dimethoxybenzaldehyde, which is reacted with 2-methylphenylacetic acid to form 1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanol. This intermediate is then oxidized to form this compound.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone has been used in scientific research to study its effects on the central nervous system. It has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and chronic pain. This compound has also been used to study the mechanism of action of other dissociative anesthetics.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12-6-4-5-7-13(12)10-16(18)15-9-8-14(19-2)11-17(15)20-3/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNZHXDAOFRDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.